Triisononyl trimellitate

Vue d'ensemble

Description

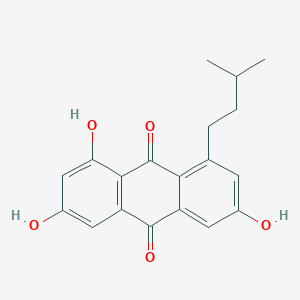

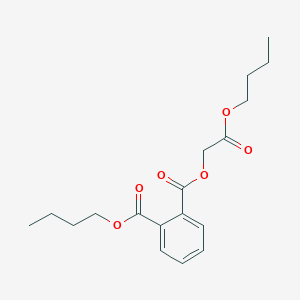

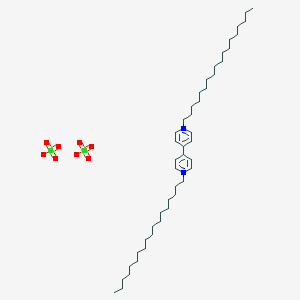

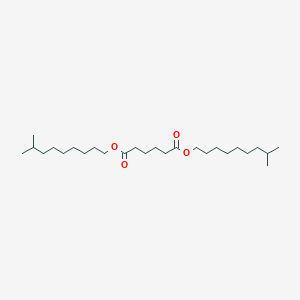

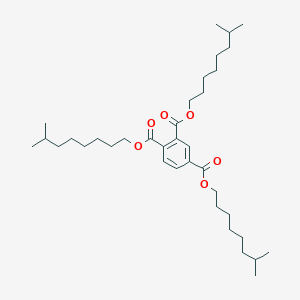

Triisononyl trimellitate (TINTM) is an oily, limpid, anhydrous liquid with a mild characteristic odor . It is soluble in common organic solvents but insoluble in water . The molecular formula of TINTM is C36H60O6 .

Synthesis Analysis

TINTM can be synthesized by adding trimellitic acid anhydride and isononyl alcohol with a mole ratio of 1:3.5-1:4.5 into a reaction kettle . The mixture is stirred and the temperature is raised to 185-195°C. A catalyst is then added and the temperature is further raised to 185-245°C for a reaction time of 3-4 hours .

Molecular Structure Analysis

The molecular formula of TINTM is C36H60O6 . It has an average mass of 588.858 Da and a monoisotopic mass of 588.438965 Da .

Chemical Reactions Analysis

The synthesis of TINTM involves a reaction between trimellitic acid anhydride and isononyl alcohol . The reaction is facilitated by a catalyst and occurs at elevated temperatures .

Physical And Chemical Properties Analysis

TINTM is characterized by its superior temperature resistance and very low volatility . It has a density of 1.0±0.1 g/cm³, a boiling point of 617.6±35.0°C at 760 mmHg, and a flash point of 248.6±26.0°C .

Applications De Recherche Scientifique

Plastifiants dans le PVC

Le triisononyl trimellitate (TINTM) est largement utilisé comme plastifiant dans les produits en PVC (polychlorure de vinyle). Il confère flexibilité, durabilité et résistance aux températures élevées, ce qui le rend adapté à des applications telles que les revêtements de sols et de murs, les films et les feuilles, les fils et câbles et les tissus enduits .

Industrie automobile

Dans le secteur automobile, le TINTM est utilisé pour sa résistance supérieure à la température et sa faible volatilité. C’est un candidat idéal pour les intérieurs automobiles comme le cuir artificiel, offrant une finition confortable et durable .

Isolation des fils et câbles

Grâce à sa résistance aux températures élevées, le TINTM sert d’excellent plastifiant pour l’isolation des fils et câbles. Il garantit que les câbles restent flexibles et fonctionnels même dans des conditions de température extrêmes .

Biens de consommation

Le TINTM se retrouve également dans divers biens de consommation où la flexibilité et la durabilité sont essentielles. Son application va des articles ménagers aux produits de soins personnels où des matériaux plastifiés sont nécessaires .

Tissus enduits

Les tissus enduits bénéficient des propriétés plastifiantes du TINTM, qui offrent un équilibre entre douceur et résistance. Cette application est cruciale dans les articles qui nécessitent un degré de flexibilité ainsi qu’une résistance à l’usure .

Applications haute performance

ELATUR® TM d’Evonik Industries, à base de this compound, est conçu pour les applications haute performance nécessitant une résistance exceptionnelle à la température et une volatilité minimale. Cela le rend adapté aux environnements exigeants où les plastifiants standard peuvent ne pas suffire .

Pour des informations plus détaillées ou d’autres demandes sur chaque application, n’hésitez pas à nous contacter !

ELATUR® TM (this compound) - Evonik Industries This compound Market Trends and Market Analysis forecasted … Trimellitate plasticizers | ExxonMobil Product Solutions

Mécanisme D'action

Target of Action

Triisononyl trimellitate, also known as Trioctyl Trimellitate , is primarily used as a plasticizer and lubricant . Its primary targets are polymers such as polyvinyl chloride (PVC), polypropylene, and polycarbonate . These polymers are used in various applications, including the production of cables, automotive components, and other plastic products .

Mode of Action

This compound interacts with its targets (polymers) by integrating into the polymer matrix, thereby increasing the flexibility, workability, and cold resistance of the material . It acts by reducing the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the material’s flexibility and durability.

Pharmacokinetics

It is primarily used in industrial settings for the production and modification of polymers .

Result of Action

The addition of this compound to polymers results in materials with improved flexibility, workability, and cold resistance . This makes the resulting products more durable and versatile, suitable for a wide range of applications, from cable sheathing to automotive components .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, temperature can affect its efficacy as a plasticizer, with higher temperatures generally increasing its effectiveness. Additionally, the presence of other chemicals in the environment can potentially interact with this compound, affecting its stability and performance .

Safety and Hazards

Orientations Futures

The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .

Analyse Biochimique

Biochemical Properties

Triisononyl trimellitate is a high performing specialty plasticizer that acts like a molecular lubricant. The molecules sandwich themselves between PVC’s polymer chains, allowing the chains to slide past each other

Cellular Effects

It is known that the compound has superior temperature resistance and very low volatility, which could influence cell function in high-temperature environments .

Molecular Mechanism

It is known to exert its effects at the molecular level by acting as a molecular lubricant, allowing PVC’s polymer chains to slide past each other

Temporal Effects in Laboratory Settings

This compound is known for its superior temperature resistance and very low volatility This suggests that it may have good stability and slow degradation over time in laboratory settings

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known that the compound is not fetotoxic or carcinogenic .

Metabolic Pathways

This compound can be metabolized via hydrolysis back to the parent alcohol and acid

Transport and Distribution

It is known that the compound has low volatility, suggesting that it may accumulate in certain areas .

Propriétés

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.